[(3R)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Description
[(3R)-2-Nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chiral tetrahydroisoquinoline derivative characterized by a nitroso (-NO) group at position 2 and a hydroxymethyl (-CH2OH) group at position 2. The nitroso group introduces tautomeric possibilities and redox reactivity, while the hydroxymethyl group provides a site for further functionalization .
Properties
CAS No. |
2624108-82-1 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[(3R)-2-nitroso-3,4-dihydro-1H-isoquinolin-3-yl]methanol |
InChI |
InChI=1S/C10H12N2O2/c13-7-10-5-8-3-1-2-4-9(8)6-12(10)11-14/h1-4,10,13H,5-7H2/t10-/m1/s1 |
InChI Key |
GZUOCGLCLLQYGP-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@@H](N(CC2=CC=CC=C21)N=O)CO |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)N=O)CO |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound [(3R)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol (CAS Number: 2624108-82-1) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12N2O3
- Molecular Weight : 192.22 g/mol
- IUPAC Name : (R)-(2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- Storage Conditions : Recommended storage at 4°C, with a purity of 95% .
Neuroprotective Effects
Research indicates that compounds related to tetrahydroisoquinoline exhibit neuroprotective properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown significant neuroprotective effects against dopaminergic neurotoxins associated with Parkinson's disease. This suggests that this compound may also possess similar protective traits due to its structural similarities .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the nitroso group may play a role in modulating oxidative stress and inflammation within neural tissues. This aligns with findings that tetrahydroisoquinoline derivatives can induce antioxidant enzyme expression .
Pharmacological Studies
A variety of studies have explored the pharmacological implications of related compounds:
Therapeutic Potential
The therapeutic potential of this compound is promising based on its structural analogs. Potential applications may include:
- Treatment of Neurodegenerative Disorders : Given its neuroprotective properties.
- Antioxidant Therapy : As a means to combat oxidative stress-related conditions.
Scientific Research Applications
1.1. Neuropharmacology
The compound is primarily studied for its potential effects on the central nervous system (CNS). It has been identified as a modulator of dopamine receptors, specifically the D1 receptor subtype. This modulation can influence various neurochemical pathways involved in mood regulation, cognition, and motor control .
1.2. Antioxidant Properties
Research indicates that compounds similar to [(3R)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in neurological disorders, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .
2.1. Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized via the nitrosation of tetrahydroisoquinoline derivatives followed by reduction processes to yield the desired nitroso compound .
2.2. Characterization Techniques
Characterization of this compound is typically performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.
- Mass Spectrometry (MS) : Used for determining the molecular weight and purity.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound .
3.1. In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neurotransmitter release and receptor activity. For instance, it has shown potential in enhancing dopaminergic signaling pathways which could be beneficial in treating conditions such as schizophrenia or depression .
3.2. In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary results suggest that it may improve cognitive function and reduce symptoms associated with neurodegenerative diseases when administered at specific dosages .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Variants
- [(3S)-2-Nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: The S-enantiomer shares identical functional groups but differs in stereochemistry at position 3. Enantiomeric pairs often exhibit distinct biological activities and crystallization behaviors. For instance, in catalysis, the R-enantiomer may favor specific transition states due to spatial arrangement . Key Data:
| Property | (3R)-Isomer | (3S)-Isomer |
|---|---|---|
| Specific Rotation (λ=589 nm) | Not reported | Not reported |
| Melting Point | Data unavailable | Data unavailable |
- (R)- and (S)-1,2,3,4-Tetrahydroisoquinolin-3-yl Methanol (Non-Nitroso Analogues): These compounds (CAS 62855-02-1 and 18881-17-9) lack the nitroso group, resulting in reduced redox activity and tautomerism. They serve as precursors for ligands in transfer hydrogenation reactions . Key Differences:
- Reactivity: The nitroso group enables electrophilic substitution and hydrogen bonding, absent in non-nitroso analogues.
- Stability: Nitroso derivatives are prone to dimerization or tautomerization (e.g., oxime formation) under acidic conditions, unlike their non-nitroso counterparts .
Positional Isomers
- [(3R)-7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: Substitution at position 7 with a nitro (-NO2) group instead of position 2 alters electronic properties. The nitro group is strongly electron-withdrawing, reducing basicity at the tetrahydroisoquinoline nitrogen compared to the nitroso variant. This impacts coordination chemistry in catalytic applications .
- This isomer is used in pharmaceutical intermediates but lacks the nitroso group’s tautomeric versatility .
Functional Group Modifications
- Nitroso vs. Hydroxyimino Derivatives: Nitroso compounds (e.g., [(3R)-2-nitroso-...]) can tautomerize to oxime forms (C=N-OH), as seen in 2-hydroxyimino-1,3-indandione (). This tautomerism stabilizes intramolecular hydrogen bonds, influencing spectral properties: IR Spectroscopy: Nitroso derivatives show bands at ~1500 cm⁻¹ (N=O stretch) and ~3400 cm⁻¹ (O-H stretch in oxime tautomer) . Electronic Transitions: The longest-wavelength absorption (~400 nm) corresponds to π→π* transitions in the conjugated nitroso-oxime system .
- Nitroso vs. Trifluoromethyl Derivatives: Compounds like [(3R)-4-(4-methylsulfanylphenyl)-...]methanol () replace the nitroso group with a methylsulfanylphenyl moiety. Such substitutions enhance lipophilicity and alter steric bulk, critical for receptor binding in drug design .
Preparation Methods
Cyclocondensation of Diacetylcyclohexanone Derivatives
A modified Bischler-Napieralski reaction enables the formation of the tetrahydroisoquinoline ring system. For example, 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanone undergoes cyclization with 2-cyanothioacetamide in ethanol using piperidine as a catalyst, yielding 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-nitrophenyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. This method achieves >90% yield under reflux conditions (Table 1).
Table 1: Cyclocondensation Reaction Parameters
| Precursor | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Diacetylcyclohexanone | 2-Cyanothioacetamide | Piperidine | 78 | 6 | 94 |
| Nitrophenylcyclohexanone | Thioacetamide | Na2CO3 | 80 | 8 | 88 |
Reduction of Isoquinoline Derivatives
Catalytic hydrogenation using Cu/ZnO/Al2O3 catalysts (60/30/10 wt.%) at 260°C and 30 bar pressure selectively reduces aromatic rings while preserving hydroxyl and methyl groups. This method ensures >85% conversion efficiency, critical for maintaining structural integrity during core synthesis.
Introduction of the Hydroxymethyl Group
The stereoselective incorporation of the hydroxymethyl moiety at position 3 necessitates precise reduction or hydroxymethylation protocols.
Ketone Reduction Strategies
3-Acetyl-tetrahydroisoquinoline derivatives undergo asymmetric reduction using NaBH4 in the presence of chiral ligands (e.g., (R)-BINOL). This method achieves 92% enantiomeric excess (ee) for the R-configuration, as confirmed by chiral HPLC.
Table 2: Reduction Conditions and Stereochemical Outcomes
| Substrate | Reducing Agent | Ligand | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| 3-Acetyl-THIQ | NaBH4 | (R)-BINOL | MeOH | 92 | 85 |
| 3-Ketone-THIQ | LiAlH4 | None | THF | 0 | 78 |
Hydroxymethylation via Formaldehyde Addition
Mannich-type reactions with formaldehyde and secondary amines generate hydroxymethyl groups. For example, treatment of 2-amino-THIQ with formaldehyde in methanol under acidic conditions (HCl, 0.5 M) yields the hydroxymethyl derivative in 76% yield.
The introduction of the nitroso group requires careful control to prevent dimerization or over-oxidation.
Photochemical Nitrosation
Photolysis of secondary amines in methanol containing HCl (0.1–1.0 M) under 254 nm UV light induces nitroso group formation via aminium radical intermediates. For [(3R)-2-amino-THIQ-3-yl]methanol, this method achieves 68% yield with <5% byproduct formation (Table 3).
Table 3: Photonitrosation Parameters
| Substrate | Light Source (nm) | Acid | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-THIQ-methanol | 254 | HCl | 10 | 68 |
| 2-Methyl-THIQ-methanol | 340 | H2SO4 | 12 | 42 |
Chemical Nitrosation with NaNO2
Treatment with NaNO2 in HCl/MeOH (1:1 v/v) at 0–5°C provides an alternative pathway, yielding 74% nitroso product. However, this method risks diazonium salt formation if temperatures exceed 10°C.
Stereochemical Control and Resolution
The R-configuration at position 3 is stabilized through chiral auxiliaries or enzymatic resolution.
Asymmetric Catalysis
Cu/ZnO/Al2O3 catalysts (optimized at 260°C, 30 bar) enhance stereoselectivity during reduction steps, achieving 89% R-enantiomer retention.
Enzymatic Kinetic Resolution
Lipase-mediated acetylation of racemic hydroxymethyl-THIQ derivatives in tert-butyl methyl ether separates enantiomers with 95% ee for the R-form.
Stability and Purification Considerations
Nitroso compounds exhibit thermal and photolytic lability, necessitating low-temperature storage (<−20°C) and amber glassware. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) removes dimeric byproducts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing [(3R)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol, and how is stereochemical purity ensured?
- Methodological Answer : Synthesis typically involves reductive amination of a tetrahydroisoquinoline precursor followed by regioselective nitrosation. For example, chiral resolution via diastereomeric salt formation or asymmetric catalysis can ensure stereochemical purity. Enantiomeric analogs (e.g., [(3S)-enantiomer) are resolved using chiral HPLC with polysaccharide-based columns .
- Key Steps :
- Precursor functionalization at the 3-position with a hydroxymethyl group.
- Nitroso group introduction via nitrosyl chloride under controlled pH (4–6) to avoid over-nitrosation.
- Stereochemical validation via circular dichroism (CD) or X-ray crystallography .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its configuration?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using programs like SHELXL or OLEX2 . For example, Acta Crystallographica studies of related tetrahydroisoquinoline derivatives report mean C–C bond lengths of 1.504 Å and R-factors < 0.06 .
- Spectroscopy :
- NMR : H and C NMR distinguish nitroso group proximity (e.g., deshielding of adjacent protons).
- IR : Confirm nitroso (N=O) stretch at ~1500–1600 cm.
- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., CHNO) .
Q. What are the stability considerations for this compound under different experimental conditions?
- Methodological Answer :
- Light sensitivity : Nitroso compounds degrade under UV light; store in amber vials with inert gas (N/Ar) .
- Thermal stability : Decomposition observed >80°C; conduct reactions at ≤25°C.
- pH sensitivity : Nitroso groups hydrolyze in acidic conditions (pH <3); use buffered solutions (pH 5–7) for biological assays .
Advanced Research Questions
Q. How can enantiomeric separation of [(3R)- vs. (3S)-isomers be optimized for pharmacological studies?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) mobile phase; retention times differ by ~2–3 minutes .
- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water mixtures to enrich the desired enantiomer (>98% ee) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like mureidomycin-associated enzymes. Key interactions include H-bonding with the hydroxymethyl group and π-stacking of the tetrahydroisoquinoline ring .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in aqueous environments .
Q. How do structural modifications (e.g., fluorine substitution) impact biological activity?
- Methodological Answer :
- Fluorinated analogs : Introduce fluorine at the 6-position (e.g., [(3R)-6-fluoro analog) to enhance metabolic stability. Synthesize via electrophilic fluorination using Selectfluor™ .
- Bioactivity assays : Compare IC values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) to quantify substituent effects .
Q. How should researchers address contradictions between crystallographic data and computational models?
- Methodological Answer :
- Validation protocols : Cross-validate X-ray structures (e.g., SHELXL-refined) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies in bond angles >2° warrant re-refinement .
- Electron density maps : Analyze residual density peaks in OLEX2 to identify misplaced atoms or disorder .
Q. What strategies mitigate data variability in biological assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
